1-Ethyl-1,4-cyclohexadiene

Übersicht

Beschreibung

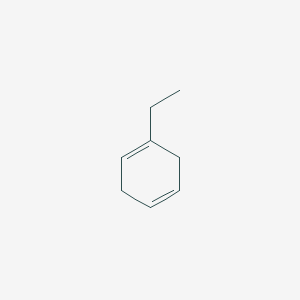

1-Ethyl-1,4-cyclohexadiene is an organic compound with the molecular formula C8H12. It is a derivative of cyclohexadiene, characterized by a six-membered ring with two double bonds and an ethyl group attached to one of the carbons

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethyl-1,4-cyclohexadiene can be synthesized through several methods. One common method involves the reaction of ethylbenzene with ammonia and sodium in ethanol . The reaction conditions typically include a solvent such as dimethylsulfoxide and may involve specific temperature and pressure settings to optimize yield.

Industrial Production Methods: Industrial production of this compound often involves catalytic processes. These processes may include the use of transition metal catalysts to facilitate the reaction and improve efficiency. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethyl-1,4-cyclohexadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert it into saturated cyclohexane derivatives.

Substitution: It can undergo substitution reactions where the ethyl group or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenation reactions may use reagents like chlorine or bromine under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethylcyclohexanone, while reduction can produce ethylcyclohexane .

Wissenschaftliche Forschungsanwendungen

1-Ethyl-1,4-cyclohexadiene has several scientific research applications:

Polymers and Superconducting Materials: It serves as a versatile compound in the synthesis of polymers and superconducting materials.

Catalytic Reactions: It is involved in catalytic homopolymerization and copolymerization reactions, leading to the formation of various polymeric materials.

Chemical Characterization: The compound’s chemical nature has been studied extensively, providing insights into its reactivity and radical nature.

Building Blocks in Synthesis: It is used as a building block in the synthesis of arene derivatives through transition-metal-catalyzed Diels-Alder reactions.

Wirkmechanismus

The mechanism of action of 1-ethyl-1,4-cyclohexadiene involves its ability to undergo various chemical transformations. The compound’s reactivity is influenced by the presence of double bonds and the ethyl group, which can participate in different types of reactions. For example, in oxidation reactions, the double bonds can be targeted by oxidizing agents, leading to the formation of ketones or alcohols .

Vergleich Mit ähnlichen Verbindungen

1,3-Cyclohexadiene: An isomer of 1-ethyl-1,4-cyclohexadiene with double bonds at different positions.

Cyclohexene: A related compound with a single double bond in the six-membered ring.

Ethylbenzene: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of an ethyl group. This structure imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .

Biologische Aktivität

1-Ethyl-1,4-cyclohexadiene (C8H12) is a cyclic hydrocarbon that has garnered attention for its biological activity and potential applications in various fields, including pharmacology and environmental science. This article provides a detailed overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

This compound is characterized by its unique cyclic structure, which influences its reactivity and biological interactions. The compound is a derivative of cyclohexadiene, featuring an ethyl group that enhances its hydrophobic properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study analyzing essential oils from various plants identified this compound as a significant component with potential antimicrobial properties. The compound showed varying degrees of effectiveness against different bacterial strains, although specific efficacy data are still limited .

Cytotoxicity

Cytotoxicity studies have demonstrated that this compound can affect cell viability in various cancer cell lines. For instance, experiments conducted on human cancer cell lines revealed that the compound could induce apoptosis (programmed cell death) at certain concentrations. The mechanism behind this effect may involve the generation of reactive oxygen species (ROS), leading to oxidative stress within the cells .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Research has shown that this compound can act as a repellent or toxic agent against specific insect species. This activity is attributed to its ability to disrupt normal physiological processes in insects .

Data Tables

The following table summarizes key biological activities and findings related to this compound:

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Insecticidal | Repellent/toxic to insects |

Case Study 1: Antimicrobial Efficacy

In a comparative study of essential oils, the presence of this compound was linked to significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess the inhibition zones created by various concentrations of essential oils containing this compound.

Case Study 2: Cancer Cell Line Testing

A series of experiments involving human cancer cell lines (e.g., breast and prostate cancer) demonstrated that treatment with this compound resulted in reduced cell viability. Flow cytometry analyses confirmed increased rates of apoptosis following exposure to the compound.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species Generation : The compound may induce oxidative stress through ROS production, leading to cellular damage and apoptosis.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid membranes, potentially disrupting cellular integrity in microorganisms and cancer cells.

Eigenschaften

IUPAC Name |

1-ethylcyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQJLFYISQDJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173585 | |

| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19841-74-8 | |

| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019841748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19841-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexadiene, 1-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.